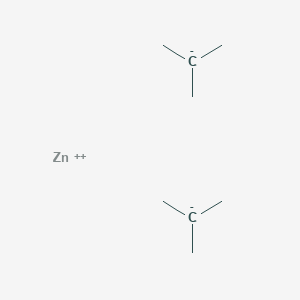
Zinc, bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis(1,1-dimethylethyl)-, also known as di-tert-butyl zinc, is an organozinc compound with the molecular formula C₈H₁₈Zn. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its role in organic synthesis, particularly in the formation of carbon-zinc bonds, which are crucial in many chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc, bis(1,1-dimethylethyl)- can be synthesized through the reaction of zinc chloride with tert-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates. The general reaction is as follows:
ZnCl2+2(tert-C4H9Li)→Zn(tert-C4H9)2+2LiCl
Industrial Production Methods: In industrial settings, the production of zinc, bis(1,1-dimethylethyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc, bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and tert-butyl alcohol.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents can be employed.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and tert-butyl alcohol.
Reduction: The corresponding reduced organic compounds.
Substitution: New organozinc compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Zinc, bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds. It is also employed in the preparation of other organozinc compounds.
Biology: The compound is used in the study of zinc’s role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research into zinc-based compounds for therapeutic applications often involves zinc, bis(1,1-dimethylethyl)- as a model compound.
Wirkmechanismus
The mechanism of action of zinc, bis(1,1-dimethylethyl)- involves its ability to form strong carbon-zinc bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile in many reactions, attacking electrophilic centers in organic molecules. The molecular targets and pathways involved include the formation of organozinc intermediates, which can then undergo further reactions to form desired products.
Vergleich Mit ähnlichen Verbindungen
Zinc, bis(1-methylethyl)-: Another organozinc compound with similar reactivity but different substituents.
Zinc, bis(1,1-dimethylpropyl)-: Similar in structure but with different alkyl groups attached to the zinc atom.
Uniqueness: Zinc, bis(1,1-dimethylethyl)- is unique due to its high reactivity and the stability of the tert-butyl groups. This makes it particularly useful in reactions where steric hindrance is beneficial, such as in the formation of bulky organozinc intermediates. Its ability to form stable carbon-zinc bonds also distinguishes it from other organozinc compounds .
Eigenschaften
IUPAC Name |
zinc;2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*1-3H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYXHWABFVUKLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.C[C-](C)C.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)







![[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B231067.png)


![4-[(4-Methoxyphenyl)methylene]-3-methylisoxazol-5(4H)-one](/img/structure/B231101.png)

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)
